molecular formula C19H25NO3 B5168997 4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5168997
M. Wt: 315.4 g/mol
InChI Key: OLRDRQUZVUGTAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as AM-694, is a synthetic cannabinoid that has gained attention in the scientific community for its potential applications in medical research. This compound belongs to the class of chemical compounds known as pyrrolidinones, which are commonly used as precursors for the synthesis of various pharmaceuticals.

Mechanism of Action

4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body and brain. This compound binds to these receptors and activates them, leading to a range of physiological effects. The exact mechanism of action of 4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is still being studied, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and anxiolytic activity. The compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in laboratory experiments. The compound is highly potent and selective for the cannabinoid receptors, allowing for precise control over its effects. Additionally, the synthesis of 4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is relatively simple and can be scaled up for large-scale production.
However, there are also limitations to the use of 4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in laboratory experiments. The compound has not been extensively studied in vivo, and its long-term effects and potential toxicity are not well understood. Additionally, the high potency of 4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one may make it difficult to accurately dose in experiments.

Future Directions

There are several potential future directions for research on 4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of novel therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. Finally, research on the use of 4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs may yield insights into its potential applications in the treatment of complex medical conditions.

Synthesis Methods

The synthesis of 4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-methylacetophenone with 1-hexylamine in the presence of sodium hydride. The resulting intermediate is then treated with 2,4-dichlorobenzoyl chloride to form the final product. This method has been optimized to produce high yields of pure 4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-acetyl-1-hexyl-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been identified as a potential therapeutic agent for the treatment of various medical conditions, including chronic pain, anxiety, and depression. The compound is believed to act on the endocannabinoid system, which plays a crucial role in regulating pain, mood, and appetite.

properties

IUPAC Name

3-acetyl-1-hexyl-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-4-5-6-7-12-20-17(15-10-8-13(2)9-11-15)16(14(3)21)18(22)19(20)23/h8-11,17,22H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRDRQUZVUGTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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